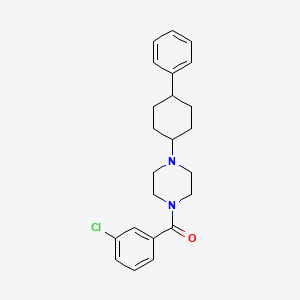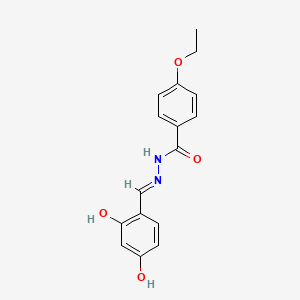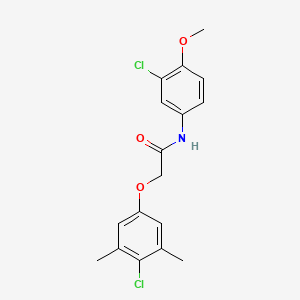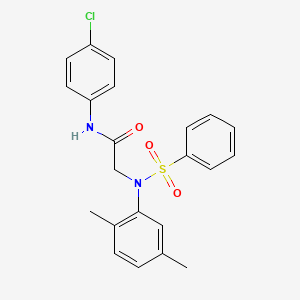
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain and nervous system. The sigma-1 receptor is involved in a variety of physiological and pathological processes, including pain, depression, anxiety, and neurodegeneration. CPP has been shown to have potential therapeutic applications in these areas, as well as in drug addiction and cancer.
Wirkmechanismus
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways in the brain and nervous system. Activation of the sigma-1 receptor by N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to the modulation of these pathways, resulting in changes in neuronal excitability, neurotransmitter release, and other physiological processes. The exact mechanism of action of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is still being investigated, but it is thought to involve the modulation of calcium signaling, protein-protein interactions, and gene expression.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. In general, N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been found to enhance neuronal survival and function, reduce inflammation and oxidative stress, and modulate synaptic plasticity and neurotransmitter release. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide and its therapeutic applications. One area of interest is the development of more selective and potent sigma-1 receptor agonists, as well as the identification of other compounds that can modulate this receptor. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, such as cancer and neurodegeneration, and the development of novel therapies based on this knowledge. Finally, there is also potential for the use of N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide as a tool in drug discovery and development, particularly in the area of pain and addiction.
Synthesemethoden
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with cyclopentylamine to form 4-fluorophenylcyclopentylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials or reagents, such as 4-fluorophenylacetic acid or 4-fluorophenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to selectively activate the sigma-1 receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. N-cyclopentyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been used in studies on pain, depression, anxiety, Alzheimer's disease, Parkinson's disease, and drug addiction, among others.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMPDHSMOVHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)



![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)




![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)
